molecular formula C9H15Br B13204893 1-(3-Bromo-2-methylpropyl)cyclopent-1-ene

1-(3-Bromo-2-methylpropyl)cyclopent-1-ene

Cat. No.: B13204893
M. Wt: 203.12 g/mol
InChI Key: WARNQGCWWPRRIF-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylpropyl)cyclopent-1-ene is an organic compound with the molecular formula C9H15Br. It is a cyclopentene derivative with a bromine atom and a methyl group attached to the propyl side chain. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-methylpropyl)cyclopent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylpropylcyclopentene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-methylpropyl)cyclopent-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-(3-Bromo-2-methylpropyl)cyclopent-1-ene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of new materials with specific properties.

    Catalysis: Employed in the study of catalytic reactions and mechanisms.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylpropyl)cyclopent-1-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

1-(3-Bromo-2-methylpropyl)cyclopent-1-ene can be compared with other similar compounds such as:

    1-Bromocyclopentene: Lacks the methyl group on the propyl side chain, leading to different reactivity and properties.

    2-Bromo-1-methylcyclopentene: The position of the bromine and methyl groups affects the compound’s reactivity and applications.

    3-Bromo-2-methylpropene: Similar structure but lacks the cyclopentene ring, resulting in different chemical behavior.

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-(3-bromo-2-methylpropyl)cyclopentene

InChI

InChI=1S/C9H15Br/c1-8(7-10)6-9-4-2-3-5-9/h4,8H,2-3,5-7H2,1H3

InChI Key

WARNQGCWWPRRIF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CCCC1)CBr

Origin of Product

United States

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